N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(2-fluorophenyl)methanesulfonamide
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Overview
Description
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(2-fluorophenyl)methanesulfonamide is a complex organic compound that features a benzo[b]thiophene moiety, a fluorophenyl group, and a methanesulfonamide functional group
Mechanism of Action
Target of Action
The primary target of this compound is the 5-HT1A serotonin receptors . These receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep . They have also been implicated in the pathophysiology of several psychiatric disorders such as depression and anxiety .
Mode of Action
The compound interacts with its target, the 5-HT1A serotonin receptors, through electrostatic interactions . The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied . The most promising analogue displayed micromolar affinity (K = 2.30 μM) toward 5-HT1A sites .
Biochemical Pathways
The compound’s interaction with the 5-HT1A serotonin receptors affects the serotonin system. Serotonin is an important neurotransmitter that regulates numerous physiological functions . The compound’s action on the 5-HT1A receptors can influence these functions and potentially alter the pathophysiology of disorders related to the serotonin system .
Result of Action
The result of the compound’s action on the 5-HT1A serotonin receptors can lead to changes in the physiological functions regulated by these receptors. This includes potential alterations in thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep . Additionally, it could influence the pathophysiology of psychiatric disorders such as depression and anxiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(2-fluorophenyl)methanesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzo[b]thiophene core: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the propan-2-yl group: This step might involve alkylation reactions using appropriate alkyl halides.
Attachment of the fluorophenyl group: This can be done through coupling reactions such as Suzuki or Heck coupling.
Formation of the methanesulfonamide group: This step typically involves sulfonylation reactions using methanesulfonyl chloride and an appropriate amine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles might be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the benzo[b]thiophene moiety.
Reduction: Reduction reactions could target the sulfonamide group.
Substitution: The fluorophenyl group might participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines.
Scientific Research Applications
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(2-fluorophenyl)methanesulfonamide could have various applications in scientific research:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(benzo[b]thiophen-3-yl)ethyl)-1-(2-fluorophenyl)methanesulfonamide
- N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-(2-chlorophenyl)methanesulfonamide
Uniqueness
The unique combination of the benzo[b]thiophene, fluorophenyl, and methanesulfonamide groups might confer specific biological activities or chemical reactivity that distinguishes it from similar compounds.
Properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(2-fluorophenyl)methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2S2/c1-13(10-15-11-23-18-9-5-3-7-16(15)18)20-24(21,22)12-14-6-2-4-8-17(14)19/h2-9,11,13,20H,10,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOQZFZYYZUKCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NS(=O)(=O)CC3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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